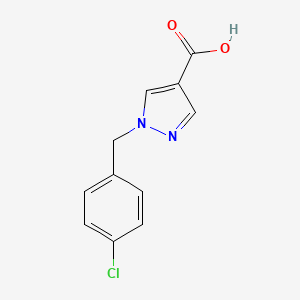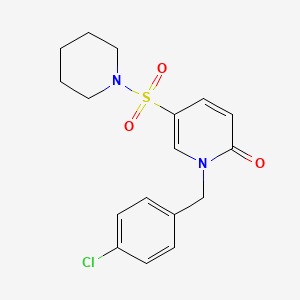
1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with two nitrogen atoms. It also has a carboxylic acid group (-COOH), which is a common functional group in organic chemistry, and a 4-chlorobenzyl group, which consists of a benzene ring with a chlorine atom and a methyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make it acidic, and the aromatic pyrazole ring could contribute to its stability .Applications De Recherche Scientifique
Experimental and Theoretical Studies on Functionalization Reactions
Research on the functionalization reactions of pyrazole derivatives, including those similar to "1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylic acid," has provided insights into the synthesis and theoretical backgrounds of these compounds. For instance, the study by Yıldırım, Kandemir, and Demir (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, shedding light on the reaction mechanisms through experimental and theoretical approaches (Yıldırım, Kandemir, & Demir, 2005).
Improved Synthesis Methods
The development of improved synthesis methods for pyrazole-4-carboxylic acid derivatives has been a significant area of research. Dong (2011) presented an enhanced synthesis approach that increased the yield of 1H-pyrazole-4-carboxylic acid from 70% to 97.1%, demonstrating the efficiency of new synthetic routes (Dong, 2011).
Application in Materials Science
Some studies have explored the application of pyrazole derivatives in materials science, such as the synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates by Chandrakantha et al. (2013). These compounds were investigated for their optical nonlinearity, revealing potential applications in optical limiting (Chandrakantha et al., 2013).
Electrosynthesis Approaches
The electrosynthesis of 4-chloropyrazolecarboxylic acids, including derivatives closely related to the compound of interest, has been studied, highlighting efficient synthesis routes and the influence of substituent structures on the yields of chlorinated products (Lyalin, Petrosyan, & Ugrak, 2009).
Structural and Spectral Characterizations
The characterization of pyrazole derivatives is crucial for understanding their chemical properties and potential applications. Research on the structural and spectral properties of these compounds, such as the work by Viveka et al. (2016) on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides valuable insights into their molecular configurations and interactions (Viveka et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIMRKHGIWFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)



![5-nitro-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4,6-diamine](/img/structure/B2863350.png)
![4-((4-bromobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2863351.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2863355.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2863356.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2863357.png)

![1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863362.png)


